1,10-Phenanthrolin-5-amine synthesis from 5-nitro-1,10-phenanthroline
1,10-Phenanthrolin-5-amine synthesis from 5-nitro-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1,10-phenanthroline-5-amine from its precursor, 5-nitro-1,10-phenanthroline. This transformation is a critical step in the development of various chemical entities, including novel ligands for metal complexes, fluorescent probes for biological imaging, and potential therapeutic agents.[1][2][3] This document provides two distinct and detailed experimental protocols for this reduction reaction, along with the necessary data for replication and analysis.
Overview of the Synthesis
The conversion of 5-nitro-1,10-phenanthroline to 1,10-phenanthroline-5-amine is a classic nitro group reduction. This process can be achieved through various methods, with catalytic hydrogenation and reduction using tin(II) chloride being two of the most common and effective approaches.[4] The choice of method may depend on the availability of reagents and equipment, as well as the desired scale of the reaction.
Chemical Reaction
Caption: General reaction scheme for the reduction of 5-nitro-1,10-phenanthroline.
Experimental Protocols
This section outlines two distinct methods for the synthesis of 1,10-phenanthroline-5-amine. All quantitative data is summarized in the tables below for easy reference and comparison.
Method A: Catalytic Hydrogenation
This method employs palladium on carbon (Pd/C) as a catalyst for the hydrogenation of the nitro group.[4] It is a clean and efficient method, often providing high yields of the desired product.
Caption: Workflow for the catalytic hydrogenation of 5-nitro-1,10-phenanthroline.
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Catalyst Slurry Preparation: In a conical flask, cautiously add 250 mg of 10% Palladium on carbon (Pd/C) to 100 mL of methanol to create a slurry.[4]
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Reactant Solution: In a separate single-neck round-bottom flask, dissolve 5.0 g (22.2 mmol) of 5-nitro-1,10-phenanthroline in 50 mL of methanol.[4]
-
Reaction Setup: Transfer the palladium slurry to the round-bottom flask containing the 5-nitro-1,10-phenanthroline solution. Rinse the conical flask with an additional 50 mL of methanol and add it to the reaction flask to ensure complete transfer of the catalyst.[4]
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Hydrogenation: Equip the flask with a hydrogen balloon and stir the reaction mixture under a hydrogen atmosphere at room temperature.[4]
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed (approximately 18 hours).[4]
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Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol. The filtrate is then concentrated under reduced pressure to yield 1,10-phenanthroline-5-amine.[4]
| Parameter | Value | Reference |
| Starting Material | 5-Nitro-1,10-phenanthroline | [4] |
| Mass of Starting Material | 5.0 g | [4] |
| Moles of Starting Material | 22.2 mmol | [4] |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [4] |
| Mass of Catalyst | 250 mg | [4] |
| Solvent | Methanol | [4] |
| Total Solvent Volume | 200 mL | [4] |
| Reducing Agent | Hydrogen Gas (H₂) | [4] |
| Reaction Temperature | Room Temperature | [4] |
| Reaction Time | 18 hours | [4] |
Table 1: Quantitative Data for Catalytic Hydrogenation
Method B: Tin(II) Chloride Reduction
This protocol utilizes stannous chloride dihydrate (SnCl₂·2H₂O) as the reducing agent in an ethanol solution.[4] This method is a viable alternative to catalytic hydrogenation, particularly when specialized hydrogenation equipment is unavailable.
Caption: Workflow for the Tin(II) Chloride reduction of 5-nitro-1,10-phenanthroline.
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Reaction Setup: In a single-neck round-bottom flask, dissolve 6.2 g (27.5 mmol) of stannous chloride dihydrate in 200 mL of ethanol.[4]
-
Addition of Reactant: To this solution, add 2.0 g (8.89 mmol) of 5-nitro-1,10-phenanthroline.[4]
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Reaction: Heat the reaction mixture to reflux and maintain for 8 hours.[4]
-
Initial Work-up: After the reaction is complete, remove the ethanol using a rotary evaporator to obtain a residue.[4]
-
Precipitation: Cool the residue to 0°C in an ice bath. Slowly add 1.0 M sodium hydroxide (NaOH) solution until the pH of the mixture reaches 13, which will cause a precipitate to form.[4]
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Filtration and Washing: Filter the precipitate and wash it thoroughly with water.[4]
-
Drying and Isolation: Transfer the solid to a round-bottom flask and add toluene (2 x 10 mL). Concentrate the mixture on a rotary evaporator to azeotropically remove any residual water, yielding 0.9 g of 1,10-phenanthroline-5-amine.[4]
| Parameter | Value | Reference |
| Starting Material | 5-Nitro-1,10-phenanthroline | [4] |
| Mass of Starting Material | 2.0 g | [4] |
| Moles of Starting Material | 8.89 mmol | [4] |
| Reducing Agent | Stannous Chloride Dihydrate (SnCl₂·2H₂O) | [4] |
| Mass of Reducing Agent | 6.2 g | [4] |
| Moles of Reducing Agent | 27.5 mmol | [4] |
| Solvent | Ethanol | [4] |
| Solvent Volume | 200 mL | [4] |
| Reaction Temperature | Reflux | [4] |
| Reaction Time | 8 hours | [4] |
| Yield | 51% | [4] |
Table 2: Quantitative Data for Tin(II) Chloride Reduction
Characterization of 1,10-Phenanthroline-5-amine
The synthesized 1,10-phenanthroline-5-amine can be characterized using various analytical techniques to confirm its identity and purity.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉N₃ | [5] |
| Molecular Weight | 195.22 g/mol | [5] |
| Appearance | White to light yellow crystalline solid | [6] |
| Melting Point | 254-258 °C (lit.) | [3] |
| UV Absorption Maxima (in appropriate solvent) | ~280 nm and ~340 nm | [7] |
| Mass Spectrometry (m/z) | 195 (M+) | [4] |
Table 3: Physicochemical and Spectroscopic Data for 1,10-Phenanthroline-5-amine
Further characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to fully elucidate the structure of the synthesized compound.
Safety Considerations
-
5-Nitro-1,10-phenanthroline: Handle with care as nitroaromatic compounds can be toxic.
-
Palladium on Carbon: Flammable solid. Handle in a well-ventilated area and avoid ignition sources.
-
Hydrogen Gas: Highly flammable. Ensure the reaction is carried out in a properly vented fume hood and away from open flames or sparks.
-
Stannous Chloride: Corrosive and may cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydroxide: Corrosive. Handle with care and wear appropriate PPE.
-
Solvents (Methanol, Ethanol, Toluene): Flammable liquids. Use in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
References
- 1. Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,10-菲罗啉-5-氨基 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 1,10-Phenanthrolin-5-amine | C12H9N3 | CID 606970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
